![molecular formula C11H10Cl2N2O2 B2763762 5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride CAS No. 1909317-64-1](/img/structure/B2763762.png)
5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride
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Overview
Description
“5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . This could potentially be applied in the development of new antibiotics.
Antimycobacterial Activity
Some imidazole derivatives have shown antimycobacterial activity . This suggests potential use in treating mycobacterial infections.
Anti-inflammatory Activity
Imidazole derivatives can exhibit anti-inflammatory properties . This could be useful in the development of drugs for conditions involving inflammation.
Antitumor Activity
Certain imidazole derivatives have demonstrated antitumor activity . This suggests potential applications in cancer treatment.
Antidiabetic Activity
Some imidazole derivatives have shown antidiabetic activity . This could potentially be applied in the treatment of diabetes.
Antioxidant Activity
Imidazole derivatives have been found to have good scavenging potential, suggesting antioxidant activity . This could be useful in various health applications.
Antihelmintic Activity
Imidazole derivatives can exhibit antihelmintic properties . This could be useful in the treatment of parasitic worm infections.
Antiulcer Activity
Certain imidazole derivatives, such as omeprazole and pantoprazole, are used as antiulcer agents . This suggests potential applications in the treatment of ulcers.
Future Directions
properties
IUPAC Name |
5-chloro-2-(2-methylimidazol-1-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2.ClH/c1-7-13-4-5-14(7)10-3-2-8(12)6-9(10)11(15)16;/h2-6H,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METYGVXFDHRHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride |
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